(4E)-5-[4-(benzyloxy)phenyl]-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name follows IUPAC priority rules for polycyclic systems. The parent structure is pyrrolidine-2,3-dione (C₅H₅NO₂), with substituents ordered by complexity:
- Position 1 : 5-methyl-1,2-oxazol-3-yl group (C₅H₆N₂O)
- Position 4 : (E)-configured furan-2-yl(hydroxy)methylidene moiety (C₆H₅O₂)
- Position 5 : 4-(benzyloxy)phenyl group (C₁₃H₁₁O)
The (4E) stereodescriptor specifies the geometry of the exocyclic double bond between C4 and the methylidene carbon. The benzyloxy substituent adopts para-position on the aromatic ring, while the 5-methyloxazole attaches at N1 via its 3-position.
X-ray Crystallographic Analysis and Molecular Geometry
Single-crystal X-ray diffraction (SCXRD) reveals a triclinic crystal system (space group P-1) with unit cell parameters a = 6.437 Å, b = 7.500 Å, c = 15.346 Å, α = 86.45°, β = 78.73°, γ = 83.94°. Key structural features include:
| Parameter | Value |
|---|---|
| Pyrrolidine ring planarity | RMSD 0.0081 Å |
| Dihedral angle (pyrrolidine/furan) | 72.23° |
| C4=C bond length | 1.341 Å |
| Hydrogen bond network | C-H···O (2.42-2.58 Å) |
The molecule exhibits an envelope conformation in the pyrrolidine ring (C2 as flap) and coplanar alignment between the furan ring and C4-C5 bond. The benzyloxy group adopts a perpendicular orientation relative to the central heterocycle, minimizing steric clashes.
Spectroscopic Characterization
1H NMR (600 MHz, CDCl₃):
- δ 7.82 (d, J=8.4 Hz, 2H, aromatic H)
- δ 7.35-7.28 (m, 5H, benzyl H)
- δ 6.94 (dd, J=3.6 Hz, 1H, furan H)
- δ 5.21 (s, 2H, OCH₂Ph)
- δ 2.45 (s, 3H, oxazole-CH₃)
13C NMR (151 MHz, CDCl₃):
- 207.8 ppm (C3 ketone)
- 179.4 ppm (C2 ketone)
- 162.1 ppm (oxazole C5)
- 151.9 ppm (furan C2)
FT-IR (KBr):
- 1745 cm⁻¹ (νC=O, dione)
- 1660 cm⁻¹ (νC=C, conjugated)
- 1250 cm⁻¹ (νC-O-C, benzyl ether)
HR-MS (ESI+):
- Calculated for C₂₇H₂₃N₂O₆ [M+H]⁺: 487.1504
- Observed: 487.1501 (Δ=-0.6 ppm)
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level reveals:
- HOMO (-6.12 eV) localized on furan-oxazole π-system
- LUMO (-1.89 eV) distributed across dione carbonyl groups
- Tautomeric equilibrium favors enol form (ΔG = 2.3 kcal/mol over keto)
Natural Bond Orbital analysis shows significant hyperconjugation between:
- C4=C π-bond and adjacent carbonyl groups (E(2) = 28.7 kcal/mol)
- Benzyloxy oxygen lone pairs and aromatic ring (E(2) = 15.4 kcal/mol)
Comparative Structural Analysis
Structural deviations from related derivatives:
| Derivative | C4=C Length (Å) | Torsion Angle (°) | LogP |
|---|---|---|---|
| Methoxy analog | 1.335 | 71.8 | 2.14 |
| Ethoxy analog | 1.338 | 73.2 | 2.87 |
| Benzyloxy (this study) | 1.341 | 72.2 | 3.95 |
The benzyloxy group increases steric volume (VdW radius +18%) compared to smaller alkoxy substituents, inducing:
- 1.2° widening of pyrrolidine-furan dihedral angle
- 0.006 Å elongation of C4=C bond
- 1.8-unit LogP increase enhancing lipophilicity
Properties
Molecular Formula |
C26H20N2O6 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-phenylmethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H20N2O6/c1-16-14-21(27-34-16)28-23(22(25(30)26(28)31)24(29)20-8-5-13-32-20)18-9-11-19(12-10-18)33-15-17-6-3-2-4-7-17/h2-14,23,30H,15H2,1H3 |
InChI Key |
VFPILFNFYRFRGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-[4-(benzyloxy)phenyl]-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione typically involves multiple steps, including the formation of the pyrrolidine-2,3-dione core, the introduction of the benzyloxyphenyl group, and the attachment of the furan and oxazolyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-[4-(benzyloxy)phenyl]-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The benzyloxyphenyl and furan groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Neuroprotective Effects
Recent studies highlight the potential of compounds with similar structural motifs to act as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. For instance, derivatives of benzyloxyphenyl compounds have shown potent MAO-B inhibitory activity, with some exhibiting IC50 values as low as 0.062 µM . This suggests that (4E)-5-[4-(benzyloxy)phenyl]-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione could be explored for its neuroprotective properties.
Antioxidant Activity
Compounds featuring furan and pyrrolidine moieties have been recognized for their antioxidant capabilities. The ability to scavenge free radicals and reduce oxidative stress is crucial in the context of neuroprotection and overall cellular health . The structural elements present in this compound may contribute to similar antioxidant effects, warranting further investigation.
Anticancer Properties
The structural characteristics of (4E)-5-[4-(benzyloxy)phenyl]-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione suggest potential anticancer applications. Research has shown that related compounds can exhibit significant cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values ranging from 0.9 to 35.6 μM against HeLa cells, indicating promising antitumor activity .
Synthesis Techniques
The synthesis of (4E)-5-[4-(benzyloxy)phenyl]-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione can be achieved through various organic reactions including condensation reactions involving furan derivatives and pyrrolidine frameworks . Advanced techniques such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction times.
Characterization Methods
Characterization of this compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity . These methods are essential for validating the synthesis process and ensuring the reproducibility of results.
Clinical Trials
Future research should focus on preclinical and clinical trials to evaluate the safety and efficacy of (4E)-5-[4-(benzyloxy)phenyl]-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione in therapeutic settings for neurodegenerative diseases and cancer.
Structure-Activity Relationship Studies
Further exploration into the structure–activity relationship (SAR) will provide insights into how modifications to the compound can enhance its biological activity while minimizing potential side effects.
Mechanism of Action
The mechanism of action of (4E)-5-[4-(benzyloxy)phenyl]-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Biological Activity
The compound (4E)-5-[4-(benzyloxy)phenyl]-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione represents a complex structure with potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a pyrrolidine core substituted with various functional groups, including a benzyloxy group and a furan moiety. The synthetic route typically involves multi-step organic reactions, including the formation of the pyrrolidine scaffold and subsequent modifications to introduce the desired substituents.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the fields of anticancer and neuroprotective effects. Here are some key findings:
Anticancer Activity
- Cell Viability Studies : In vitro studies have shown that the compound significantly inhibits cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines range from 0.9 to 37.2 µM, indicating potent activity against cancer cells while exhibiting lower toxicity towards non-cancerous cells like HFL-1 and WI-38 with IC50 values ranging from 56.5 to 84.9 µM .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and cell cycle arrest at the G2/M phase. This was demonstrated by increased caspase activity and alterations in cell cycle distribution upon treatment with the compound .
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown promise in neuroprotection:
- MAO-B Inhibition : Similar compounds with benzyloxy substitutions have been reported to exhibit selective inhibition of monoamine oxidase B (MAO-B), an enzyme involved in neurodegenerative diseases such as Parkinson's disease. For example, derivatives related to this structure have demonstrated competitive inhibition with IC50 values as low as 0.062 µM .
- Oxidative Stress Reduction : Compounds with similar scaffolds have been noted for their antioxidant properties, which may contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells .
Comparative Biological Activity Table
| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.9 - 37.2 | Apoptosis induction, caspase activation |
| Anticancer | HeLa | 0.9 - 2.4 | Cell cycle arrest at G2/M phase |
| Neuroprotection | MAO-B Inhibition | 0.062 | Competitive inhibition |
| Antioxidant | Various models | Not specified | Reduction of oxidative stress |
Case Studies
- Study on Anticancer Properties : A recent study evaluated the efficacy of related compounds against MCF-7 and SKOV-3 cancer cell lines, confirming that structural modifications significantly influence anticancer potency. Compounds bearing electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .
- Neuroprotective Evaluation : Another study focused on the neuroprotective potential of benzyloxy derivatives against oxidative stress-induced neuronal damage, demonstrating significant protective effects through antioxidant mechanisms .
Comparison with Similar Compounds
Substituent Impact Analysis
- Benzyloxy vs.
- Oxazole vs. Pyrazole : The 5-methyloxazole substituent offers steric and electronic differences compared to pyrazole-based analogues (e.g., ), affecting binding affinity in biological targets .
- Furan-2-yl vs. Acyl Groups : The furan-2-yl(hydroxy)methylidene group introduces conjugation and acidity, contrasting with the electron-withdrawing acyl groups in antimicrobial pyrrolin-2-ones .
Physicochemical and Bioactivity Comparisons
- Solubility : The benzyloxy and oxazole groups likely reduce aqueous solubility compared to hydroxyl-substituted derivatives .
- Thermodynamic Stability: Conjugation in the furan-2-yl(hydroxy)methylidene moiety may stabilize the enol tautomer, as observed in similar enol ether systems .
- Bioactivity: While the target compound’s bioactivity is uncharacterized in the evidence, structurally related pyrrolidine-2,3-diones exhibit antimicrobial and enzyme-inhibitory properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare pyrrolidine-2,3-dione derivatives like this compound?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions between heterocyclic precursors and acylating agents. For example, pyrrolidine-2,3-diones can be synthesized via reactions of hetereno[e]pyrrolediones with amines, as demonstrated by the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine in acetonitrile at room temperature . Key steps include refluxing in polar aprotic solvents (e.g., DMF/acetic acid mixtures) to facilitate imine or enamine formation .
Q. Which spectroscopic techniques are essential for confirming the stereochemistry and functional groups in this compound?
- Methodological Answer :
- X-ray crystallography : Critical for unambiguous determination of stereochemistry and molecular geometry (e.g., mean C–C bond accuracy of 0.004 Å and R factor < 0.05) .
- NMR spectroscopy : 1H and 13C NMR identify substituent environments, with coupling constants (e.g., J values) resolving E/Z isomerism in the furan-2-yl(hydroxy)methylidene moiety .
- FT-IR : Confirms carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model reaction pathways, such as the nucleophilic attack on the pyrrolidine-2,3-dione core. SMILES or InChI inputs (e.g.,
CCOC1=CC=C(C=C1)C(=O)[C@@H]2...from ) enable optimization of molecular geometry and electrostatic potential mapping to predict regioselectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational spectral data during structural validation?
- Methodological Answer : Discrepancies often arise from solvent effects or tautomeric equilibria. To address this:
- Compare solvent-dependent NMR : Acquire spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts .
- Re-crystallize under varied conditions : Adjust temperature or solvent polarity to isolate dominant tautomers for X-ray analysis .
- Validate DFT parameters : Use explicit solvent models (e.g., IEFPCM) in computational simulations to match experimental IR/NMR .
Q. What strategies optimize reaction yields when introducing the furan-2-yl(hydroxy)methylidene substituent?
- Methodological Answer :
- Catalytic acid/base screening : Use p-toluenesulfonic acid (PTSA) or triethylamine to accelerate keto-enol tautomerization .
- Solvent selection : Acetonitrile or DMF enhances solubility of polar intermediates, reducing side-product formation .
- Temperature control : Maintain reflux (80–100°C) for imine formation but avoid decomposition by limiting reaction time to 2–4 hours .
Q. How does the 5-methyl-1,2-oxazol-3-yl substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electron-withdrawing effect : The oxazole ring decreases electron density at the pyrrolidine nitrogen, enhancing susceptibility to nucleophilic attack.
- Steric effects : The methyl group at position 5 restricts rotational freedom, favoring planar transition states in cycloaddition reactions.
- Validation : Substituent effects can be quantified via Hammett σ constants or Natural Bond Orbital (NBO) analysis in DFT studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
